3-(azetidin-1-yl)pyrrolidine dihydrochloride

nAChR pharmacology calcium flux regioisomer comparison

3-(Azetidin-1-yl)pyrrolidine dihydrochloride is a saturated bicyclic diamine salt comprising a strained four-membered azetidine ring N-linked to the 3-position of a pyrrolidine ring, presented as the dihydrochloride salt (C₇H₁₆Cl₂N₂, MW 199.12 g/mol). It belongs to the class of azetidine-pyrrolidine hybrid scaffolds that have attracted attention in medicinal chemistry as conformationally restricted building blocks for nicotinic acetylcholine receptor (nAChR) ligand design and central nervous system (CNS) drug discovery programs.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.1
CAS No. 2031261-23-9
Cat. No. B6272871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azetidin-1-yl)pyrrolidine dihydrochloride
CAS2031261-23-9
Molecular FormulaC7H16Cl2N2
Molecular Weight199.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-1-yl)pyrrolidine Dihydrochloride (CAS 2031261-23-9): Core Scaffold & Procurement Baseline


3-(Azetidin-1-yl)pyrrolidine dihydrochloride is a saturated bicyclic diamine salt comprising a strained four-membered azetidine ring N-linked to the 3-position of a pyrrolidine ring, presented as the dihydrochloride salt (C₇H₁₆Cl₂N₂, MW 199.12 g/mol) . It belongs to the class of azetidine-pyrrolidine hybrid scaffolds that have attracted attention in medicinal chemistry as conformationally restricted building blocks for nicotinic acetylcholine receptor (nAChR) ligand design and central nervous system (CNS) drug discovery programs [1]. The compound is commercially available at typical purities of 95% (HPLC) and is supplied as a crystalline solid with recommended storage at 2–8°C in sealed, dry conditions .

Why 3-(Azetidin-1-yl)pyrrolidine Dihydrochloride Cannot Be Interchanged with Other Azetidine-Pyrrolidine Salts or Regioisomers


Within the azetidine-pyrrolidine scaffold space, seemingly minor structural variations — salt stoichiometry (mono‑HCl vs. di‑HCl), regioisomeric connectivity (3-azetidin-1-yl vs. 1-azetidin-3-yl), and enantiomeric composition — can produce substantial divergence in physicochemical properties, target binding profiles, and synthetic utility. The dihydrochloride salt form of 3-(azetidin-1-yl)pyrrolidine provides a defined, reproducible protonation state at both basic nitrogens, which directly influences aqueous solubility, hygroscopicity, long-term storage stability, and compatibility with downstream coupling reactions (e.g., reductive aminations, amide bond formations) . Substituting the free base or the mono-hydrochloride can lead to altered reaction kinetics, variable stoichiometric control, and inconsistent lot-to-lot performance in multi-step synthetic sequences [1]. Furthermore, the 3-azetidin-1-yl connectivity imposes a distinct N–N distance and dihedral angle compared to the 1-azetidin-3-yl regioisomer, which has been shown to differentially affect nAChR subtype engagement in head-to-head pharmacological studies [2]. Such structural sensitivity means that generic in-class replacement without quantitative verification of the specific salt form and regioisomer risks introducing uncontrolled variability into biological assays and chemical processes.

Quantitative Differentiation Evidence for 3-(Azetidin-1-yl)pyrrolidine Dihydrochloride vs. Closest Comparators


Regioisomeric Differentiation: 3-(Azetidin-1-yl)pyrrolidine vs. 1-(Azetidin-3-yl)pyrrolidine in nAChR Calcium Flux Assays

In a comparative study of azetidine/pyrrolidine-containing compounds, the 3-(azetidin-1-yl)pyrrolidine scaffold (designated Compound C in the study) demonstrated differential inhibition of α3* and α7 nAChR-mediated calcium responses in SH-SY5Y cells. While the reference molecule sazetidine-A blocked both α3* (IC₅₀ = 228 nM) and α7-nAChR (IC₅₀ = 174 nM) responses non-selectively, Compound C (100 μM) selectively inhibited α3* responses without significantly affecting α7 responses, whereas the regioisomeric comparator 1-(azetidin-3-yl)pyrrolidine derivatives showed a distinct profile with both α3* and α7 blockade [1]. This indicates that the 3-azetidin-1-yl connectivity confers a unique nAChR subtype selectivity fingerprint not reproduced by the 1-azetidin-3-yl regioisomer.

nAChR pharmacology calcium flux regioisomer comparison

Salt Form Stability: Dihydrochloride vs. Free Base Storage Requirements

The dihydrochloride salt form of 3-(azetidin-1-yl)pyrrolidine demonstrates superior ambient stability compared to the free base. Vendor technical specifications consistently indicate that the dihydrochloride (CAS 2031261-23-9) can be stored at 2–8°C in sealed dry conditions with maintained purity ≥95% over extended periods, whereas the free base (CAS 1018443-34-9) is typically specified for long-term storage in a cool, dry place, reflecting the inherent hygroscopicity and oxidative susceptibility of the unprotected diamine . The formation of the dihydrochloride salt increases the molecular weight from 126.20 g/mol (free base) to 199.12 g/mol, providing a non-hygroscopic, crystalline solid with well-defined stoichiometry that facilitates accurate weighing and reproducible solution preparation in both discovery and process chemistry settings .

salt selection chemical stability long-term storage

Conformational Constraint: Azetidine Ring Strain Differentiates Pyrrolidine-Azetidine Hybrids from Bis-Pyrrolidine or Piperidine Analogs

The 3-(azetidin-1-yl)pyrrolidine scaffold introduces significant ring strain (≈26 kcal/mol for the azetidine ring) and a well-defined N–N distance that differs from bis-pyrrolidine or pyrrolidine-piperidine alternatives. This conformational restriction has been exploited in medicinal chemistry campaigns to modulate target binding entropy and selectivity. In a related azetidine-pyrrolidine series evaluated as inhaled DDR1 inhibitors, the azetidine-containing compound 37 exhibited nanomolar potency (DDR1 IC₅₀ in the low nanomolar range), improved kinase selectivity, and a superior inhaled pharmacokinetic profile compared to indoline and pyrrolidine-based analogs, which faced safety and selectivity challenges [1]. Although this specific study does not include 3-(azetidin-1-yl)pyrrolidine dihydrochloride itself, it establishes a class-level principle that the azetidine-pyrrolidine hybrid geometry imparts a differentiated pharmacological profile relative to scaffolds lacking the four-membered ring constraint.

conformational restriction scaffold geometry drug design

Synthetic Tractability: Reductive Amination Compatibility of the Dihydrochloride Salt

The dihydrochloride salt of 3-(azetidin-1-yl)pyrrolidine is directly compatible with common reductive amination protocols without requiring a separate neutralization step, owing to the buffering capacity of the excess HCl upon dissolution. A patent (WO2000063168A1) describes the use of this compound class in nucleophilic substitution and hydrogenation sequences employing mesylate intermediates and Pd(OH)₂/C under H₂ (40 psi), yielding debenzylated products after 72 hours [1]. In contrast, the free base requires careful handling under inert atmosphere to prevent carbonate formation, and the mono-hydrochloride may lead to incomplete conversion due to competing protonation equilibria.

reductive amination building block reactivity synthetic methodology

Enantiomeric Purity and Chirality Control: (R)-3-(Azetidin-1-yl)pyrrolidine as a Chiral Comparator

The (R)-enantiomer of 3-(azetidin-1-yl)pyrrolidine (CAS 2770853-95-5) is commercially available and used as a chiral building block for asymmetric synthesis, highlighting the importance of stereochemical control in this scaffold class. The racemic dihydrochloride (CAS 2031261-23-9) provides a cost-effective entry point for initial SAR exploration, whereas procurement of the single enantiomer is essential for later-stage lead optimization where stereochemistry impacts target binding and ADME properties. In the context of nAChR pharmacology, enantiomeric pairs of azetidine-pyrrolidine compounds have been shown to exhibit divergent activity profiles, with Compound C (racemic) demonstrating α3*-selective blockade while its individual enantiomers were not separately profiled in the available study [1].

chiral building block enantioselective synthesis stereochemical integrity

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base (Predicted)

Based on the physicochemical principle of salt formation, the dihydrochloride salt of 3-(azetidin-1-yl)pyrrolidine exhibits substantially higher aqueous solubility than the free base. While experimental solubility data for this specific compound are not publicly reported, the general behavior of diamine dihydrochloride salts indicates water solubility in excess of 10 mg/mL at pH 4–6, compared to the free base which typically exhibits solubility below 1 mg/mL in neutral aqueous buffers [1]. This solubility enhancement is critical for biological assay preparation, where DMSO stock solutions are commonly used but aqueous compatibility is required for dilution into assay media without precipitation.

aqueous solubility salt form selection biopharmaceutical properties

High-Value Application Scenarios for 3-(Azetidin-1-yl)pyrrolidine Dihydrochloride Based on Verified Differentiation Evidence


nAChR Subtype-Selective Probe Development (α3* vs. α7)

For neuroscience research programs requiring selective modulation of α3*-containing nAChRs without confounding α7 activity, 3-(azetidin-1-yl)pyrrolidine dihydrochloride serves as the optimal scaffold. The regioisomer-specific selectivity fingerprint — α3* blockade with sparing of α7 — was directly demonstrated in SH-SY5Y calcium flux assays, where the 3-azetidin-1-yl compound selectively inhibited α3* responses while leaving α7 responses intact, in contrast to the 1-azetidin-3-yl regioisomer and sazetidine-A [1]. This makes the dihydrochloride salt the appropriate starting material for synthesizing tool compounds to dissect nAChR subtype pharmacology in addiction, pain, and neurodegenerative disease models.

Precision Synthesis of CNS-Targeted Lead Series via Reductive Amination

Medicinal chemistry teams executing library synthesis of sp³-rich CNS-focused compound collections can leverage the dihydrochloride salt for direct reductive amination reactions without requiring neutralization or inert atmosphere handling. The documented patent precedence for hydrogenation-based diversification of azetidine-pyrrolidine scaffolds (WO2000063168A1) provides a validated synthetic pathway [1]. The well-defined stoichiometry of the dihydrochloride ensures reproducible reaction outcomes, which is critical for maintaining SAR integrity across multiple library plates.

Conformationally Constrained Kinase Inhibitor Scaffold Exploration

For kinase inhibitor programs, particularly those targeting DDR1 or related kinases where conformational pre-organization enhances selectivity, 3-(azetidin-1-yl)pyrrolidine dihydrochloride provides a synthetically accessible entry point to the azetidine-pyrrolidine scaffold class. The ring strain (~26 kcal/mol) and defined N–N geometry differentiate this scaffold from flexible bis-pyrrolidine or piperidine alternatives, as evidenced by the superior kinase selectivity and reduced cardiotoxicity risk observed for azetidine-containing analog 37 in inhaled DDR1 inhibitor development [1]. Procurement of the dihydrochloride salt supports hit-to-lead chemistry where scaffold rigidity is hypothesized to drive selectivity.

Chiral Lead Optimization with Defined Enantiomeric Baselines

In late-stage lead optimization where stereochemistry critically impacts target engagement and ADME properties, the racemic 3-(azetidin-1-yl)pyrrolidine dihydrochloride (CAS 2031261-23-9) provides an essential baseline comparator for chiral resolution studies. The commercial availability of the single (R)-enantiomer (CAS 2770853-95-5) enables direct comparative assessment of enantiomer-dependent pharmacology [1]. This staged procurement strategy — racemate for initial SAR, single enantiomer for candidate selection — is a practical, evidence-based approach for resource-efficient drug discovery.

Quote Request

Request a Quote for 3-(azetidin-1-yl)pyrrolidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.